molecular formula C8H6ClN3 B12833158 4-chloro-3-(1H-imidazol-4-yl)pyridine

4-chloro-3-(1H-imidazol-4-yl)pyridine

Cat. No.: B12833158
M. Wt: 179.60 g/mol
InChI Key: JSMNNJQSHYSONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-(1H-imidazol-4-yl)pyridine is a heterocyclic compound that contains both a pyridine and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1H-imidazol-4-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyridine-3-carboxaldehyde with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1H-imidazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-chloro-3-(1H-imidazol-4-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(1H-imidazol-2-yl)pyridine
  • 4-chloro-3-(1H-imidazol-5-yl)pyridine
  • 4-chloro-3-(1H-imidazol-1-yl)pyridine

Uniqueness

4-chloro-3-(1H-imidazol-4-yl)pyridine is unique due to the specific positioning of the chlorine atom and the imidazole ring. This unique structure allows for specific interactions with biological targets and distinct chemical reactivity compared to its analogs .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

4-chloro-3-(1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-7-1-2-10-3-6(7)8-4-11-5-12-8/h1-5H,(H,11,12)

InChI Key

JSMNNJQSHYSONG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)C2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.